3-Chloro-2-fluoro-N-methylaniline hydrochloride
Overview
Description
3-Chloro-2-fluoro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine . It has a molecular formula of C7H8Cl2FN and an average mass of 196.049 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-N-methylaniline hydrochloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methylamine group .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-N-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 196.05 .Scientific Research Applications
Synthesis and Material Science
Compounds similar to 3-Chloro-2-fluoro-N-methylaniline hydrochloride are often utilized in the synthesis of more complex molecules. For instance, the chlorination and subsequent reactions of related aniline derivatives have been used to create cocrystals with potential applications in material science, due to their specific crystal structures stabilized by hydrogen bonding and π-π stacking interactions (Mayes et al., 2008). Similarly, the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from chloro-fluoro compounds underlines the role of such chemicals in creating substances with potential applications in organic electronics or as intermediates in pharmaceutical syntheses (Patrick et al., 2002).
Spectroscopy and Theoretical Studies
Research on related fluoroaniline compounds includes spectroscopic and theoretical studies to understand their physical and chemical properties. For example, the REMPI spectroscopy and theoretical calculations of cis and trans 3-fluoro-N-methylaniline provided insights into the vibrational spectra, molecular structures, and stability of different rotamers, which are crucial for designing materials with specific optical or electronic properties (Zhang et al., 2014).
Agricultural Chemistry
Fluoro-functionalized compounds have been studied for their herbicidal activity. A study on fluoro-functionalized phenylimido derivatives of hexametalate clusters demonstrated potent herbicidal activity against various plants, suggesting that 3-Chloro-2-fluoro-N-methylaniline hydrochloride could potentially serve as a building block in the synthesis of agrochemicals (Xue et al., 2008).
Safety And Hazards
3-Chloro-2-fluoro-N-methylaniline hydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective clothing, and seeking medical attention if symptoms persist .
properties
IUPAC Name |
3-chloro-2-fluoro-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSXPLGCRPJSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675166 | |
Record name | 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-N-methylaniline hydrochloride | |
CAS RN |
1187386-17-9 | |
Record name | Benzenamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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